N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine
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Overview
Description
N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to the pteridine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 4-fluoroaniline.
Formation of Intermediate: The anilines are reacted with appropriate reagents to form intermediate compounds. For example, 4-chloroaniline can be reacted with formic acid to form N-formyl-4-chloroaniline.
Cyclization: The intermediates undergo cyclization reactions to form the pteridine core. This step often involves the use of strong acids or bases as catalysts.
Final Coupling: The chlorophenyl and fluorophenyl groups are introduced through coupling reactions, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pteridine-2,4-dione derivatives.
Reduction: Formation of pteridine-2,4-diamine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups.
Scientific Research Applications
N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and dyes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N4-(4-chlorophenyl)-N2-(4-methylphenyl)pteridine-2,4-diamine
- N4-(4-bromophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine
- N4-(4-chlorophenyl)-N2-(4-iodophenyl)pteridine-2,4-diamine
Uniqueness
N4-(4-chlorophenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6/c19-11-1-5-13(6-2-11)23-17-15-16(22-10-9-21-15)25-18(26-17)24-14-7-3-12(20)4-8-14/h1-10H,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNERDASCKSDOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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